

# Chemical structure and properties of CCZ01048

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#### CCZ01048: A Technical Guide for Researchers

An In-depth Analysis of the  $\alpha$ -Melanocyte-Stimulating Hormone Analogue for Melanoma Imaging

This technical guide provides a comprehensive overview of CCZ01048, a potent  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analogue. Developed for high-affinity targeting of the melanocortin 1 receptor (MC1R), CCZ01048 has emerged as a promising candidate for the positron emission tomography (PET) imaging of malignant melanoma. This document details its chemical structure, binding characteristics, and the experimental methodologies used in its preclinical evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Physicochemical Properties**

**CCZ01048** is a synthetic peptide analogue of  $\alpha$ -MSH. Its structure incorporates a DOTA chelator, a cationic piperidine (Pip) linker, and the Nle-CycMSHhex peptide core. The molecular formula of **CCZ01048** is C71H105N21O16, and it has a molecular weight of 1508.72 g/mol [1]. The key structural feature is the DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex composition[2][3]. The introduction of the cationic Pip linker has been shown to improve tumor uptake and generate high tumor-to-normal tissue contrast in PET imaging[2][3] [4][5].

Table 1: Physicochemical and Radiochemical Properties of **CCZ01048** and its 68Ga-labeled counterpart.



Property	Value	Reference
CCZ01048 (unlabeled)		
Molecular Formula	C71H105N21O16	[1]
Molecular Weight	1508.72 g/mol	[1]
68Ga-CCZ01048		
Radiochemical Purity	> 99%	[6]
Specific Activity	118.4 TBq/mmol	[6]
LogD7.4	-3.14 to -3.07	[5]
In Vivo Stability (15 min p.i.)	> 93% intact	[2][3]

# **Biological Activity and Pharmacokinetics**

**CCZ01048** exhibits high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanomas[2][7][8][9]. This specific binding makes it an excellent candidate for targeted imaging.

# **In Vitro Binding Affinity**

Competitive binding assays have demonstrated that **CCZ01048** binds to MC1R with a subnanomolar inhibition constant (Ki) of 0.31 nM[1][7][8][9]. This high affinity is a critical factor in its efficacy as an imaging agent. Further studies have shown that while the non-N-methylated form, natGa-**CCZ01048**, binds to MC1R, MC3R, MC4R, and MC5R, a multi-N-methylated analogue (natGa-CCZ01099) shows higher selectivity for MC1R[10].

Table 2: In Vitro Binding Affinity of CCZ01048 and Related Compounds.



Compound	Receptor	Ki (nM)	Reference
CCZ01048	MC1R	0.31	[1][7][8][9]
natGa-CCZ01048	MC1R	0.69	[10]
natGa-CCZ01048	MC3R	83.9	[10]
natGa-CCZ01048	MC4R	83.9	[10]
natGa-CCZ01048	MC5R	83.9	[10]

#### **Cellular Internalization**

**CCZ01048** demonstrates rapid internalization into B16F10 melanoma cells, which express MC1R[1][7][8][9]. Cellular studies have shown that the internalization of [68Ga]Ga-**CCZ01048** into B16F10 cells increases from approximately 31% at 30 minutes to 62% at 240 minutes post-treatment[6].

#### In Vivo Biodistribution and Tumor Uptake

Preclinical studies in mouse models bearing B16F10 melanoma tumors have shown that [68Ga]Ga-**CCZ01048** accumulates to a high degree in tumors with rapid clearance from normal tissues, leading to excellent image contrast[2][3][4]. The major route of excretion is through the kidneys[6]. Blocking studies confirmed that tumor uptake is MC1R-mediated[2][3][4]. In a human melanoma xenograft model (SK-MEL-1), tumor uptake was  $6.15 \pm 0.22 \,\%$ ID/g at 1 hour post-injection[11].

Table 3: In Vivo Tumor Uptake of 68Ga-CCZ01048 in B16F10 Tumor-Bearing Mice.

Time Post-Injection	Tumor Uptake (%ID/g)	Reference
1 hour	12.3 ± 3.3	[2][3]
2 hours	21.9 ± 4.6	[2][3][4]

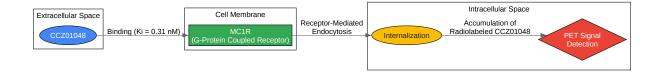
Table 4: Tumor-to-Tissue Ratios for 68Ga-**CCZ01048** at 2 hours Post-Injection in B16F10 Tumor-Bearing Mice.



Ratio	Value	Reference
Tumor-to-Blood	96.4 ± 13.9	[2][3][4]
Tumor-to-Muscle	210.9 ± 20.9	[2][3][4]
Tumor-to-Bone	39.6 ± 11.9	[2][3][4]
Tumor-to-Kidney	4.0 ± 0.9	[2][3][4]

# **Signaling Pathway and Experimental Workflows**

The primary mechanism of action for **CCZ01048** is its binding to the MC1R, a G-protein coupled receptor (GPCR). Upon binding, it can be internalized by the cell. This targeted binding and internalization are the basis for its use in PET imaging.

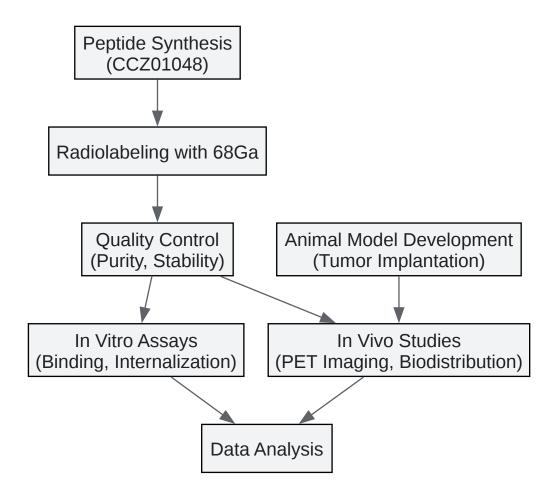


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CCZ01048 binds to MC1R, leading to internalization and signal detection.

The preclinical evaluation of **CCZ01048** follows a structured workflow, from synthesis and radiolabeling to in vitro and in vivo testing.





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Workflow for the preclinical evaluation of **CCZ01048**.

# Detailed Experimental Protocols Peptide Synthesis and Radiolabeling

**CCZ01048** (DOTA-Pip-Nle-CycMSHhex) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For radiolabeling, purified 68Ga is mixed with the DOTA-conjugated **CCZ01048** peptide (25  $\mu$ g) in a HEPES buffer (2 M, pH 5.4)[10]. The mixture is incubated to allow for chelation of the 68Ga by the DOTA moiety.

## **In Vitro Competitive Binding Assay**

To determine the binding affinity (Ki), competitive binding assays are performed using cell membranes expressing the target receptor (e.g., human MC1R, MC3R, MC4R, and MC5R) [10]. The assay involves incubating the cell membranes with a radiolabeled ligand (e.g.,



[125I]NDP-αMSH) and varying concentrations of the competitor peptide (e.g., natGa-**CCZ01048**)[10]. The amount of bound radioligand is measured, and the Ki value is calculated from the IC50 value.

## **Cellular Uptake and Internalization Assay**

B16F10 melanoma cells are used for these studies. The cells are incubated with [68Ga]Ga-CCZ01048 for various time intervals. To differentiate between membrane-bound and internalized radioactivity, the cells are first washed with a buffer to remove unbound tracer. Then, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the membrane-bound fraction. The cells are then lysed to measure the internalized fraction. Radioactivity in all fractions is measured using a gamma counter[10].

#### In Vivo Stability Assay

Mice are injected intravenously with [68Ga]Ga-**CCZ01048**. At a specified time point (e.g., 15 minutes post-injection), blood is collected, and the plasma is separated. The plasma is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled peptide versus its metabolites[3][10].

#### **Animal Models and Tumor Implantation**

For biodistribution and imaging studies, tumor-bearing animal models are established. For example, C57BL/6J mice are subcutaneously injected with a suspension of B16F10 melanoma cells (e.g., 1x10^7 cells in 50µL) in the shoulder region[5][6]. Tumors are allowed to grow to a suitable size for imaging and biodistribution experiments. All animal experiments are conducted in accordance with institutional guidelines[5][6][10].

#### **PET Imaging and Biodistribution Studies**

Tumor-bearing mice are injected with a known amount of [68Ga]Ga-**CCZ01048**. For PET imaging, mice are anesthetized and placed in a PET scanner at various time points post-injection (e.g., 1 and 2 hours)[2][3]. For biodistribution studies, mice are euthanized at specific time points, and various organs and tissues (including the tumor) are collected, weighed, and their radioactivity is measured in a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g)[2][3][4]. For blocking studies, a



saturating dose of non-radiolabeled **CCZ01048** is co-injected with the radiolabeled tracer to confirm receptor-specific uptake[2][3][4].

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